REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:14][CH3:15])[C:11]=1[O:12][CH3:13])[C:6]([NH2:8])=O.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:17]>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:14][CH3:15])[C:11]=1[O:12][CH3:13])[C:6]([NH2:8])=[S:17]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)N)C=C(C1OC)OC
|
Name
|
|
Quantity
|
526 mg
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation
|
Type
|
ADDITION
|
Details
|
To the residue were added 5 ml of 10% sodium hydroxide and 5 ml of water
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the resulting solid was washed with small amounts of water and ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=S)N)C=C(C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 330 mg | |
YIELD: CALCULATEDPERCENTYIELD | 122.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |